N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
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Overview
Description
N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is an organic compound characterized by the presence of a chloro-substituted methylphenyl group and a furan-substituted benzyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves the reaction of 3-chloro-2-methylaniline with 4-(furan-3-yl)benzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 3-chloro-2-methylaniline to form the corresponding oxalyl chloride intermediate.
Coupling with 4-(furan-3-yl)benzylamine: The oxalyl chloride intermediate is then reacted with 4-(furan-3-yl)benzylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furan and oxalamide moieties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets. The chloro and furan groups may interact with enzymes or receptors, leading to modulation of their activity. The oxalamide moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)urea: Similar structure but with a urea moiety instead of oxalamide.
N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)carbamate: Contains a carbamate group instead of oxalamide.
Uniqueness
N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the presence of both chloro and furan groups, which can impart distinct chemical and biological properties. The oxalamide moiety also provides additional sites for hydrogen bonding, enhancing its potential interactions with biological targets.
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxalamide linkage, which is known to influence its biological properties. The molecular formula is C18H17ClN2O2, with a molecular weight of approximately 336.79 g/mol. The presence of both chloro and furan groups suggests potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that similar oxalamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against HeLa (cervical cancer) and HCT116 (colon cancer) cells due to their ability to induce apoptosis and inhibit cell proliferation .
- Antimicrobial Properties : The furan ring in the compound has been associated with enhanced antimicrobial activity. Research on related compounds has demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may exhibit similar properties .
- Enzyme Inhibition : The structural features of the compound may allow it to act as an inhibitor for certain enzymes, potentially impacting metabolic pathways involved in disease processes. Studies on Schiff base complexes have shown that modifications can lead to significant enzyme inhibition, indicating a promising avenue for further exploration .
Case Studies and Experimental Findings
Recent research has focused on the synthesis and biological evaluation of oxalamide derivatives:
- Study 1 : A series of oxalamides were synthesized and tested for their anticancer properties. Compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as therapeutic agents .
- Study 2 : Antimicrobial assays conducted on related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest that the incorporation of specific substituents can enhance antimicrobial efficacy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-13-17(21)3-2-4-18(13)23-20(25)19(24)22-11-14-5-7-15(8-6-14)16-9-10-26-12-16/h2-10,12H,11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWHCVTXLCUUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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